1-Bromo-2-methylpentane
Overview
Description
1-Bromo-2-methylpentane, also known as 2-methylpentyl bromide, is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that belongs to the class of alkyl halides. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
1-Bromo-2-methylpentane is an alkyl halide, a class of compounds that primarily target carbon-hydrogen (C-H) bonds in organic molecules. The bromine atom in this compound is a good leaving group, making it a suitable candidate for nucleophilic substitution or elimination reactions .
Mode of Action
The mode of action of this compound involves a bimolecular elimination mechanism, also known as the E2 mechanism . In this process, a base attacks a β-hydrogen on the β-carbon of the alkyl halide, initiating the formation of a bond. Simultaneously, the β C-H sigma bond begins to form a π bond, creating a double bond. Concurrently, the bromine atom departs, taking the bonding electrons with it .
Biochemical Pathways
The E2 elimination reaction involving this compound doesn’t specifically affect a biochemical pathway as it’s a fundamental organic chemistry reaction. It’s crucial in synthetic chemistry and the production of various organic compounds, including alkenes .
Result of Action
The result of the E2 elimination reaction involving this compound is the formation of an alkene, a molecule with a carbon-carbon double bond . This transformation is significant in organic synthesis, as alkenes serve as precursors to a wide variety of other organic compounds.
Action Environment
The efficacy and stability of this compound’s reaction can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the E2 elimination reaction . Additionally, the reaction rate can be affected by the temperature and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with 2-methylpentane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar bromination process. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reaction conditions typically involve the use of a polar solvent such as water or alcohol.
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. The reaction involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond. Common bases used in these reactions include potassium hydroxide (KOH) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions (OH-), cyanide ions (CN-), alkoxide ions (RO-), polar solvents (water, alcohol).
Elimination: Potassium hydroxide (KOH), sodium ethoxide (NaOEt), heat.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, ethers.
Elimination: Alkenes.
Scientific Research Applications
1-Bromo-2-methylpentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: It can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a starting material for the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.
Comparison with Similar Compounds
1-Bromo-2-methylpentane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: Similar in structure but with a different position of the bromine atom.
2-Bromo-2-methylbutane: Contains a bromine atom on a tertiary carbon, leading to different reactivity.
1-Bromo-4-methylpentane: Similar in structure but with a different position of the bromine atom.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it undergoes. The position of the bromine atom and the presence of the methyl group contribute to its distinct chemical properties.
Properties
IUPAC Name |
1-bromo-2-methylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYMWZIKZUHBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871348 | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25346-33-2 | |
Record name | 1-Bromo-2-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25346-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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